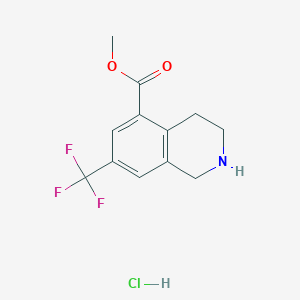

Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride

Vue d'ensemble

Description

Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride typically involves multiple steps:

-

Formation of the Isoquinoline Core: : The initial step involves the construction of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

-

Esterification: : The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

-

Hydrochloride Salt Formation: : Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize the risk of side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

-

Reduction: : Reduction reactions can be employed to modify the functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Potential

Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride exhibits potential pharmacological properties that are of interest in drug development. Research indicates that tetrahydroisoquinoline derivatives can act on various biological targets, including:

- Neurotransmitter Receptors : Compounds in this class may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This makes them candidates for developing treatments for neurological disorders such as Parkinson's disease and depression.

- Anticancer Activity : Some studies have suggested that tetrahydroisoquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

A notable study explored the synthesis of various tetrahydroisoquinoline derivatives and their activity against cancer cell lines. This compound was evaluated alongside other derivatives, showing promising results in inhibiting cell proliferation in vitro.

Synthetic Chemistry

The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in pharmaceutical chemistry.

Synthesis Applications

- Building Block for Drug Development : The unique trifluoromethyl group allows for the modification of existing drugs to enhance their efficacy and reduce side effects.

- Material Science : The compound's properties can be explored for applications in creating new materials with specific functionalities, such as polymers or coatings that require enhanced chemical resistance.

Analytical Chemistry

This compound can be employed in analytical methods to study its behavior under various conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to analyze its purity and stability.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Neurotransmitter receptor modulation | Treatment for neurological disorders |

| Anticancer activity | Inhibition of tumor growth | |

| Synthetic Chemistry | Intermediate for complex organic synthesis | Enhanced drug efficacy and stability |

| Material Science | Development of new materials | Improved chemical resistance |

| Analytical Chemistry | Study of compound behavior | Quality control and stability assessment |

Mécanisme D'action

The mechanism of action of Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 7-(difluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

- Methyl 7-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

- Methyl 7-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Uniqueness

The presence of the trifluoromethyl group in Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its analogs. This makes it a valuable compound in drug discovery and development.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize its potential in various scientific fields.

Activité Biologique

Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

- Chemical Formula : C11H12ClF3N2O2

- Molecular Weight : 300.67 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with a trifluoromethyl group at the 7-position and a methyl ester at the 5-position.

This compound acts primarily as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. The trifluoromethyl group enhances lipophilicity and selectivity towards PNMT while reducing affinity for alpha(2)-adrenoceptors. This selectivity is attributed to steric hindrance and decreased pK(a) of the tetrahydroisoquinoline amine due to the presence of the trifluoromethyl moiety .

Inhibition of PNMT

The compound has been shown to selectively inhibit PNMT with a notable affinity:

| Compound | K(i) (µM) | Selectivity Ratio (α2/PNMT) |

|---|---|---|

| Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate HCl | 0.52 | >1900 |

This data indicates that the compound is one of the most selective inhibitors of PNMT reported, making it a promising candidate for further development in therapeutic applications targeting catecholamine-related disorders .

Neuropharmacological Effects

Due to its ability to penetrate the blood-brain barrier effectively, this compound may have implications in treating neurological conditions influenced by catecholamine levels. Its lipophilicity allows it to interact with central nervous system targets, potentially aiding in the management of conditions such as anxiety and depression .

Case Studies and Research Findings

Recent studies have explored the broader implications of tetrahydroisoquinoline derivatives in pharmacology:

- Antidepressant Activity : A study demonstrated that tetrahydroisoquinoline derivatives exhibit antidepressant-like effects in animal models. The mechanism was linked to modulation of neurotransmitter systems involving norepinephrine and serotonin .

- Anti-inflammatory Properties : Another research highlighted that certain derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

- Antitumor Activity : Some studies have also investigated the cytotoxic effects of related compounds against various cancer cell lines, suggesting potential antitumor activity through apoptosis induction mechanisms .

Q & A

Q. What are optimized synthetic routes for Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride?

Basic

A common approach involves regioselective functionalization of the tetrahydroisoquinoline scaffold. For example, methyl 2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can react with substituted anilines under anhydrous conditions (e.g., THF, –20°C) using potassium tert-butoxide as a base. Post-reaction, purification via silica gel column chromatography yields the target compound (86% purity). Critical steps include controlling temperature to avoid side reactions and verifying regiochemistry using NMR .

Q. How does the trifluoromethyl group at the 7-position influence biological activity in kinase inhibition studies?

Advanced

The trifluoromethyl group enhances binding affinity to hydrophobic pockets in targets like Discoidin Domain Receptor 1 (DDR1). Structural analogs (e.g., T60186) show that electron-withdrawing groups at this position improve inhibitory potency by stabilizing π-π interactions with aromatic residues in the kinase domain. Comparative SAR studies suggest that trifluoromethyl substitution reduces metabolic degradation compared to methyl or chloro groups, as observed in pharmacokinetic assays .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Basic

Key methods include:

- ¹H/¹³C NMR : Assign peaks to distinguish regioisomers (e.g., 7- vs. 8-trifluoromethyl). For example, the 7-CF₃ group deshields adjacent protons, producing distinct splitting patterns in aromatic regions.

- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 306.318 for C₁₅H₁₈F₃N₂O₂⁺).

- HPLC-PDA : Assess purity (>95%) and detect trace impurities from synthesis (e.g., unreacted aniline intermediates) .

Q. How can computational modeling predict binding modes to DDR1 or other kinases?

Advanced

Molecular docking (e.g., AutoDock Vina) using DDR1-6c co-crystal structures (PDB: 5F2G) reveals that the trifluoromethyl group occupies a hydrophobic subpocket near Leu587. Free-energy perturbation (FEP) calculations quantify ΔG contributions of substituents, while molecular dynamics (MD) simulations (50 ns) assess conformational stability. These methods guide rational design of analogs with improved selectivity over DDR2 .

Q. How to optimize reaction conditions for introducing the trifluoromethyl group?

Basic

Use fluorinated building blocks (e.g., 3-(trifluoromethyl)aniline) under inert atmospheres to minimize hydrolysis. Solvent polarity (e.g., THF vs. DMF) affects reaction rates: THF enhances nucleophilicity of intermediates, while DMF may accelerate unwanted side reactions. Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane) and adjust stoichiometry to favor mono-substitution .

Q. What are the metabolic implications of the methyl ester moiety in vivo?

Advanced

The ester group is susceptible to hydrolysis by carboxylesterases, generating the carboxylic acid metabolite. In vitro assays using liver microsomes (human/rat) quantify hydrolysis rates (t₁/₂ ~2–4 h). Prodrug strategies (e.g., replacing methyl with tert-butyl esters) improve plasma stability, as shown in pharmacokinetic studies of related tetrahydroisoquinoline derivatives .

Q. How to resolve contradictions in regiochemical assignments from spectral data?

Advanced

Ambiguities arise when substituents (e.g., CF₃, COOMe) produce overlapping NMR signals. Use 2D NMR (HSQC, HMBC) to correlate ¹H-¹³C couplings: the 7-CF₃ group shows cross-peaks with C5 and C8 carbons, while COOMe couples with C4. X-ray crystallography provides definitive proof, as seen in DDR1-6c co-crystal structures .

Q. What are the safety and handling protocols for this compound?

Basic

Refer to SDS guidelines:

- PPE : Lab coat, nitrile gloves, safety goggles.

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air.

- Storage : –20°C under argon to prevent hydrolysis. Avoid exposure to moisture or strong bases .

Q. How does the compound’s stereochemistry affect its pharmacological profile?

Advanced

Chiral centers (e.g., at C3 or C4) influence target binding. For example, (S)-isomers of tetrahydroisoquinoline carboxamides show 10-fold higher DDR1 inhibition than (R)-isomers (IC₅₀ = 12 nM vs. 120 nM). Absolute configurations are confirmed via X-ray or chiral HPLC (Chiralpak AD-H column, hexane/ethanol mobile phase) .

Q. What in vitro assays are used to evaluate kinase inhibition potency?

Advanced

- DDR1/2 Enzymatic Assays : Measure IC₅₀ using recombinant kinases and ATP-competitive substrates (e.g., ADP-Glo™).

- Cell-Based Assays : Monitor collagen-induced DDR1 autophosphorylation in HT-1080 fibrosarcoma cells via Western blot (anti-pDDR1 antibody).

- Selectivity Screening : Profile against 50+ kinases (e.g., KINOMEscan) to identify off-target effects .

Propriétés

IUPAC Name |

methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10-5-8(12(13,14)15)4-7-6-16-3-2-9(7)10;/h4-5,16H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGVLHWPTAGSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1CCNC2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718489 | |

| Record name | Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-67-6 | |

| Record name | Methyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.